molecular formula C10H17F2NO2 B12087026 1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one

1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one

Cat. No.: B12087026
M. Wt: 221.24 g/mol
InChI Key: PLMHGJDUODPCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one is a synthetic organic compound characterized by the presence of a piperidine ring substituted with two fluorine atoms and a hydroxyl group on a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Pentanone Chain: The pentanone chain is introduced via alkylation or acylation reactions, often using Grignard reagents or organolithium compounds.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, commonly using reagents like potassium permanganate or osmium tetroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of 1-(4,4-Difluoropiperidin-1-yl)-5-oxopentan-1-one.

    Reduction: Formation of 1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentanol.

    Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and stability, while the hydroxyl group may participate in hydrogen bonding, influencing its biological activity. The compound may modulate signaling pathways or inhibit enzyme activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4,4-Difluoropiperidin-1-yl)propan-2-ol: Similar structure but with a shorter carbon chain.

    1-amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol: Contains an amino group instead of a hydroxyl group.

    2-(4,4-difluoropiperidin-1-yl)aniline: Features an aniline group instead of a pentanone chain.

Uniqueness

1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one is unique due to its specific combination of a piperidine ring with fluorine atoms and a hydroxylated pentanone chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H17F2NO2

Molecular Weight

221.24 g/mol

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)-5-hydroxypentan-1-one

InChI

InChI=1S/C10H17F2NO2/c11-10(12)4-6-13(7-5-10)9(15)3-1-2-8-14/h14H,1-8H2

InChI Key

PLMHGJDUODPCLI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CCCCO

Origin of Product

United States

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